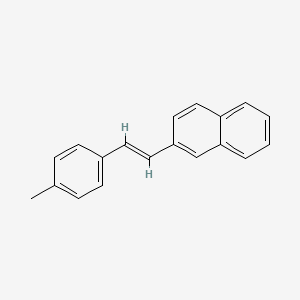

2-(4-Methylstyryl)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

35160-96-4 |

|---|---|

Molecular Formula |

C19H16 |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

2-[(E)-2-(4-methylphenyl)ethenyl]naphthalene |

InChI |

InChI=1S/C19H16/c1-15-6-8-16(9-7-15)10-11-17-12-13-18-4-2-3-5-19(18)14-17/h2-14H,1H3/b11-10+ |

InChI Key |

CXELECXZLMQZEW-ZHACJKMWSA-N |

SMILES |

CC1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3C=C2 |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3C=C2 |

Other CAS No. |

35160-96-4 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methylstyryl Naphthalene

Wittig Reaction Protocols for (E)-2-(4-Methylstyryl)naphthalene Synthesis

The Wittig reaction is a widely utilized method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides. mnstate.eduunigoa.ac.in This approach offers excellent control over the location of the newly formed double bond. The synthesis of the target molecule, specifically the (E)-isomer, involves the reaction of a Wittig salt derived from 2-methylnaphthalene (B46627) with 4-tolualdehyde.

Utilization of 2-Methylnaphthalene Derived Wittig Salts

The cornerstone of this synthetic route is the preparation of a phosphonium salt from a 2-halomethylnaphthalene. Typically, 2-(bromomethyl)naphthalene or 2-(chloromethyl)naphthalene is reacted with a phosphine, most commonly triphenylphosphine, to generate the corresponding (2-naphthylmethyl)triphenylphosphonium halide. libretexts.org This quaternization of triphenylphosphine is a standard procedure for creating the precursor to the Wittig reagent. libretexts.org

The reaction involves the nucleophilic attack of the phosphine on the electrophilic benzylic carbon of the 2-halomethylnaphthalene. The resulting phosphonium salt is a stable, crystalline solid that can be isolated and purified before use in the subsequent olefination step.

Reaction with 4-Tolualdehyde

The phosphonium salt is then deprotonated by a base to form the phosphorus ylide, also known as the Wittig reagent. This highly reactive intermediate then undergoes nucleophilic addition to the carbonyl carbon of 4-tolualdehyde (4-methylbenzaldehyde). study.com This addition leads to the formation of a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. youtube.com The decomposition of the oxaphosphetane yields the desired alkene, (E)-2-(4-methylstyryl)naphthalene, and a byproduct, triphenylphosphine oxide. youtube.com The formation of the thermodynamically stable triphenylphosphine oxide is a major driving force for this reaction. youtube.com

Base and Solvent System Optimization

Strong Base System (n-BuLi in THF): For non-stabilized ylides, such as the one derived from (2-naphthylmethyl)triphenylphosphonium bromide, a strong base is typically required for complete deprotonation. libretexts.org A common choice is n-butyllithium (n-BuLi) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.orgcommonorganicchemistry.com The reaction is usually conducted under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to prevent side reactions. This system ensures the rapid and quantitative formation of the ylide, which is then reacted in situ with the aldehyde. commonorganicchemistry.com

Phase-Transfer Catalysis System (NaOH in Dichloromethane/Water): An alternative and often more practical approach for large-scale synthesis involves a two-phase system. mnstate.eduyoutube.com In this setup, a concentrated aqueous solution of sodium hydroxide (NaOH) is used as the base, and the reaction is carried out in a non-polar organic solvent like dichloromethane (CH₂Cl₂). mnstate.eduyoutube.com The phosphonium salt resides primarily in the aqueous phase, where it is deprotonated at the interface. The resulting ylide is soluble in the organic phase, where it can then react with the 4-tolualdehyde. youtube.com This method avoids the need for strictly anhydrous conditions and pyrophoric reagents like n-BuLi.

| Parameter | n-BuLi / THF System | NaOH / Dichloromethane System |

| Base | n-Butyllithium | Sodium Hydroxide (concentrated aqueous) |

| Solvent | Tetrahydrofuran (THF), anhydrous | Dichloromethane and Water |

| Conditions | Anhydrous, inert atmosphere, low temperature | Biphasic, vigorous stirring |

| Advantages | High reactivity, good for non-stabilized ylides | Milder conditions, no need for anhydrous solvents |

| Disadvantages | Requires stringent anhydrous conditions | May be slower, potential for side reactions |

Heck Coupling Reactions in Arylalkene Synthesis

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides another powerful route for the synthesis of arylalkenes like 2-(4-methylstyryl)naphthalene. This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Strategies

The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the aryl halide (2-bromonaphthalene) to a palladium(0) species. This is followed by the migratory insertion of the alkene (4-methylstyrene) into the palladium-carbon bond. The final steps involve β-hydride elimination to release the substituted alkene product and reductive elimination of the palladium catalyst with the help of a base, which regenerates the active Pd(0) catalyst for the next cycle.

A variety of palladium sources can be used, including palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species. Phosphine ligands are often employed to stabilize the palladium catalyst and influence its reactivity and selectivity.

Precursor Compounds and Reaction Conditions

The key precursors for the synthesis of this compound via the Heck reaction are an aryl halide and an alkene.

Aryl Halide: 2-Bromonaphthalene is a common and effective substrate for this reaction. 2-Iodonaphthalene can also be used and is generally more reactive, but often more expensive.

Alkene: The coupling partner is 4-methylstyrene, also known as 4-vinyltoluene.

The reaction is carried out in the presence of a base, which is necessary to neutralize the hydrogen halide formed during the catalytic cycle. Common bases include triethylamine (Et₃N) or inorganic bases like sodium acetate (NaOAc). The choice of solvent can vary, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile being frequently used.

| Component | Example | Function |

| Aryl Halide | 2-Bromonaphthalene | Provides the naphthalene (B1677914) moiety |

| Alkene | 4-Methylstyrene | Provides the 4-methylstyryl moiety |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Facilitates the C-C bond formation |

| Ligand (optional) | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst |

| Base | Triethylamine (Et₃N) | Neutralizes HX byproduct, regenerates catalyst |

| Solvent | Dimethylformamide (DMF) | Dissolves reactants and catalyst |

Alternative Synthetic Routes and Their Comparative Analysis

Several key synthetic strategies are available for the construction of the styryl double bond in this compound. These primarily include the Wittig reaction, the Horner-Wadsworth-Emmons reaction, the Heck reaction, and the McMurry reaction. Each method presents distinct advantages and disadvantages in terms of yield, stereoselectivity, and substrate scope.

Wittig Reaction: The Wittig reaction is a widely used method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. In the context of synthesizing this compound, this would involve the reaction of a naphthaldehyde with a benzylphosphonium ylide or a benzaldehyde with a naphthylphosphonium ylide. A plausible route involves the reaction of 2-naphthaldehyde with the ylide generated from 4-methylbenzyltriphenylphosphonium bromide.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. This reaction typically offers excellent stereoselectivity, favoring the formation of the (E)-alkene. The synthesis of this compound via the HWE reaction would involve the reaction of 2-naphthaldehyde with the anion of diethyl (4-methylbenzyl)phosphonate.

Heck Reaction: The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. To synthesize this compound, one could couple 2-bromonaphthalene with 4-methylstyrene or 4-bromo-1-methylbenzene with 2-vinylnaphthalene (B1218179) in the presence of a palladium catalyst and a base. This method is advantageous for its functional group tolerance.

McMurry Reaction: The McMurry reaction is a reductive coupling of two carbonyl compounds, typically aldehydes or ketones, using a low-valent titanium reagent to form an alkene. For the synthesis of this compound, a cross-McMurry reaction between 2-naphthaldehyde and 4-methylbenzaldehyde could be employed. However, this method can lead to a mixture of products, including self-coupled side products, which can complicate purification.

Table 1: Comparative Analysis of Synthetic Routes for this compound

| Reaction | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Stereoselectivity |

| Wittig Reaction | 2-Naphthaldehyde and 4-Methylbenzyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi, NaH) | Versatile, well-established. | Can produce a mixture of (E) and (Z) isomers; removal of triphenylphosphine oxide can be difficult. | Dependent on ylide stability; non-stabilized ylides favor (Z)-isomers, while stabilized ylides favor (E)-isomers. |

| Horner-Wadsworth-Emmons Reaction | 2-Naphthaldehyde and Diethyl (4-methylbenzyl)phosphonate | Base (e.g., NaH, NaOEt) | Generally high yielding; water-soluble phosphate byproduct is easily removed. | Phosphonate starting materials can be more expensive than phosphonium salts. | High (E)-selectivity. wiley-vch.denih.gov |

| Heck Reaction | 2-Bromonaphthalene and 4-Methylstyrene | Palladium catalyst, base | Good functional group tolerance; stereospecific. | Requires a catalyst which can be expensive; reaction conditions may need optimization. | Typically retains the stereochemistry of the starting alkene. |

| McMurry Reaction | 2-Naphthaldehyde and 4-Methylbenzaldehyde | Low-valent titanium (e.g., TiCl3/LiAlH4) | Can be used for sterically hindered substrates. | Can result in a mixture of cross-coupled and self-coupled products; requires stoichiometric amounts of the titanium reagent. | Generally provides a mixture of (E) and (Z) isomers. nih.govrsc.org |

Stereochemical Control and Isomerism in this compound Synthesis

The styryl moiety in this compound can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The control of this stereochemistry is a critical aspect of the synthesis, as the different isomers may possess distinct physical and chemical properties.

The Wittig reaction offers a degree of stereochemical control that is largely dependent on the nature of the phosphorus ylide employed. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org

Non-stabilized ylides (where the R group attached to the carbanion is alkyl or H) typically react under kinetic control to predominantly form the (Z)-alkene. This is due to the early, irreversible formation of the cis-oxaphosphetane intermediate.

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) react under thermodynamic control, allowing for equilibration of the intermediates, which leads to the more stable (E)-alkene as the major product. organic-chemistry.org

For the synthesis of this compound, the ylide derived from 4-methylbenzyltriphenylphosphonium bromide is considered semi-stabilized. Therefore, the E/Z ratio of the product can be influenced by the reaction conditions, such as the choice of base and solvent. Salt-free conditions generally favor the (Z)-isomer, while the presence of lithium salts can lead to equilibration and a higher proportion of the (E)-isomer.

The Horner-Wadsworth-Emmons reaction is renowned for its high stereoselectivity, almost exclusively producing the (E)-isomer of the alkene. wiley-vch.denih.gov This is attributed to the thermodynamic stability of the trans-oxaphosphetane intermediate, which is favored due to steric repulsion between the substituents. The reaction proceeds through a reversible initial addition of the phosphonate carbanion to the aldehyde, allowing for the formation of the most stable intermediate, which then eliminates to give the (E)-alkene. This makes the HWE reaction a superior choice when the (E)-isomer of this compound is the desired product.

The Heck reaction , when employing a vinyl partner, is generally a stereospecific reaction. The stereochemistry of the double bond in the starting alkene is typically retained in the product. Therefore, to synthesize (E)-2-(4-methylstyryl)naphthalene, one would use (E)-4-methylstyrene.

The McMurry reaction generally does not offer significant stereochemical control and often results in a mixture of (E) and (Z) isomers. nih.govrsc.org The ratio of these isomers can be difficult to predict and control, often necessitating subsequent separation and purification steps.

Spectroscopic Characterization and Structural Elucidation of 2 4 Methylstyryl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For 2-(4-Methylstyryl)naphthalene, ¹H and ¹³C NMR spectroscopy are instrumental in assigning the positions of hydrogen and carbon atoms, respectively, and in understanding the connectivity within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the different types of protons present in the molecule. The aromatic region of the spectrum is particularly complex, showing signals for the protons of the naphthalene (B1677914) and the substituted benzene (B151609) rings. The methyl group protons on the styryl moiety typically appear as a singlet in the upfield region of the spectrum. The vinyl protons of the styryl group exhibit characteristic chemical shifts and coupling constants that can help determine the stereochemistry of the double bond.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Naphthyl Protons | 7.20 - 8.10 | Multiplet | - |

| Styryl Vinyl Protons | 6.90 - 7.20 | Doublet | 15-17 (trans) |

| Benzene Ring Protons | 7.10 - 7.50 | Multiplet | - |

| Methyl Protons | ~2.35 | Singlet | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data and Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the naphthalene and benzene rings will appear in the downfield aromatic region. The vinyl carbons of the styryl group and the methyl carbon will have characteristic chemical shifts.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| Naphthyl Carbons | 125 - 135 |

| Styryl Vinyl Carbons | 126 - 138 |

| Benzene Ring Carbons | 120 - 140 |

| Methyl Carbon | ~21 |

Two-Dimensional NMR Techniques for Connectivity Confirmation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of atoms in this compound. A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace the connectivity within the naphthalene and benzene ring systems. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Solvent Effects on NMR Spectra

The choice of solvent can influence the chemical shifts of protons and carbons in the NMR spectra of this compound. Polar solvents can interact with the molecule, leading to changes in the electron density around certain nuclei and thus altering their resonance frequencies. Aromatic solvents can induce shielding or deshielding effects on nearby protons due to the formation of solvent-solute complexes. Comparing spectra recorded in different deuterated solvents (e.g., CDCl₃, DMSO-d₆) can provide additional insights into the molecular structure and its interactions with the surrounding medium.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes and Functional Group Identification

The IR spectrum of this compound exhibits a number of characteristic absorption bands that correspond to the vibrational modes of its functional groups.

Interactive Data Table: Characteristic IR Vibrational Modes for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C=C Stretch (Vinyl) | ~1630 | Medium |

| C-H Bend (Out-of-plane) | 900 - 675 | Strong |

| C-H Bend (Methyl) | ~1450 and ~1375 | Medium |

The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The stretching vibrations of the carbon-carbon double bonds in the aromatic rings and the vinyl group are observed in the 1630-1450 cm⁻¹ region. Strong bands in the fingerprint region (below 1000 cm⁻¹), corresponding to C-H out-of-plane bending, can provide information about the substitution patterns on the aromatic rings. The presence of the methyl group is confirmed by C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Comparative Analysis with Related Naphthalene and Styryl Compounds

Naphthalene itself exhibits a well-defined UV absorption spectrum and a characteristic mass spectrum dominated by the molecular ion. nist.govchemicalbook.com The introduction of substituents, such as a methyl group in 2-methylnaphthalene (B46627) or a vinyl group in 2-vinylnaphthalene (B1218179), alters these properties. For instance, a methyl group causes a slight bathochromic (red) shift in the UV spectrum and increases the molecular weight by 14 amu. aatbio.comcdc.gov The vinyl group in 2-vinylnaphthalene extends the conjugated π-system, leading to a more significant red shift in the UV absorption compared to naphthalene. chemeo.com

This compound combines the features of a substituted naphthalene and a styryl moiety, resulting in an even more extended conjugated system than in 2-vinylnaphthalene. This extension is expected to cause more pronounced shifts in its spectroscopic data compared to the simpler analogs.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Spectroscopic Features |

|---|---|---|---|

| Naphthalene | C₁₀H₈ | 128.17 | UV λmax ~275 nm; Strong molecular ion peak at m/z 128 in MS. nist.govomlc.org |

| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | UV excitation peak at 275 nm; Strong molecular ion peak at m/z 142 in MS. aatbio.comnih.gov |

| 2-Vinylnaphthalene | C₁₂H₁₀ | 154.21 | Extended conjugation leads to bathochromic shift compared to naphthalene. chemeo.com |

| This compound | C₁₉H₁₆ | 244.33 | Expected significant bathochromic shift in UV due to extended conjugation; Predicted molecular ion at m/z 244 in MS. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is dominated by π→π* electronic transitions, which are characteristic of aromatic and conjugated systems. The extensive network of alternating double and single bonds in the molecule allows for the delocalization of π-electrons across both the naphthalene ring and the styryl group.

For naphthalene, the lowest-energy absorption bands (¹Lₐ and ¹Lₑ) appear in the UV region. researchgate.net The ¹Lₐ band is typically found around 275-286 nm, while the more intense ¹Lₑ band is at a shorter wavelength, around 220 nm. researchgate.netresearchgate.net In this compound, the extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of longer wavelength light, causing a substantial bathochromic shift of the absorption maxima (λₘₐₓ) compared to naphthalene. The λₘₐₓ for this compound is therefore expected to be well above 300 nm.

Elucidation of Conjugation Effects

The structure of this compound is an excellent example of the effects of conjugation on electronic spectra. The styryl group at the 2-position of the naphthalene ring creates a continuous path for π-electron delocalization. This extended conjugation has two primary effects:

Bathochromic Shift : As mentioned, the absorption maximum shifts to a longer wavelength (a "red shift"). The more extensive the conjugated system, the smaller the energy difference between the ground and excited states, and thus the longer the wavelength of light absorbed.

Hyperchromic Effect : There is typically an increase in the molar absorptivity (ε), meaning the compound absorbs light more strongly. This is because the extended π-system increases the probability of the electronic transition occurring.

By comparing the λₘₐₓ of naphthalene (~275 nm) omlc.org with that of other naphthalene derivatives, the impact of the styryl substituent becomes clear. The addition of the methylstyryl group provides a much larger conjugated system than a simple methyl or vinyl group, leading to a more significant red shift and likely a higher molar absorptivity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₉H₁₆, corresponding to a monoisotopic mass of approximately 244.1252 Da.

Electron Ionization (EI) Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

Molecular Ion Peak (M⁺•) : The EI mass spectrum of this compound is expected to show a prominent molecular ion peak at an m/z value corresponding to its molecular weight, which would be m/z 244. This peak arises from the removal of a single electron from the molecule.

Fragmentation Pattern : Due to the high energy of EI, the molecular ion often undergoes fragmentation. For this compound, a likely fragmentation pathway involves cleavage of the C-C single bond between the naphthalene ring and the styryl side chain. This would be a benzylic-type cleavage, which is a favored fragmentation pathway. This could lead to fragment ions such as:

A naphthylmethyl cation or a related fragment.

A fragment corresponding to the 4-methylstyryl cation.

The stability of the aromatic naphthalene and styryl structures would make these fragments particularly common.

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 244 | [C₁₉H₁₆]⁺• | Molecular Ion (M⁺•) |

| 229 | [M - CH₃]⁺ | Loss of a methyl group, a common fragmentation for toluene-like structures. |

| 128 | [C₁₀H₈]⁺• | Fragment corresponding to a naphthalene radical cation. |

| 116 | [C₉H₈]⁺• | Fragment corresponding to a methylstyrene radical cation. |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is typically used for polar and large molecules, often in solution. It causes very little to no fragmentation. While ESI is not the standard method for analyzing nonpolar hydrocarbons like this compound, it can sometimes be used if the molecule can form adducts with ions present in the solvent (e.g., [M+Na]⁺) or if it can be protonated under certain conditions to form [M+H]⁺.

If an ESI-MS spectrum were to be obtained, it would be expected to show a single, dominant peak corresponding to the protonated molecule [M+H]⁺ at m/z 245. Due to the gentle nature of the ionization process, minimal fragmentation would be observed, making ESI-MS primarily useful for confirming the molecular weight of the compound.

Computational Chemistry and Theoretical Studies on 2 4 Methylstyryl Naphthalene

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of 2-(4-Methylstyryl)naphthalene, which in turn govern its reactivity and potential applications.

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) has become a principal method for predicting the electronic structure of molecules. This computational approach is used to determine the relative stabilities of different isomers of styrylnaphthalenes. For instance, studies on related styrylnaphthalene derivatives have employed DFT calculations at the B3LYP/6-31G* level to assess the relative stabilities of their E- and Z-isomers, as well as their cyclized forms researchgate.net. Such calculations are crucial for understanding the geometric and electronic configurations of this compound.

The electronic properties, such as the distribution of electron density and molecular orbitals, are also elucidated through DFT. These calculations provide a foundational understanding of how the molecule will interact with other chemical species and how it will behave under various conditions.

HOMO-LUMO Energy Gap Analysis and Implications for Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in describing a molecule's electronic behavior. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, indicating higher reactivity. For conjugated systems like styryl-naphthalene derivatives, this gap is influenced by the extent of π-conjugation. Theoretical studies on similar stilbene (B7821643) derivatives often involve the calculation of HOMO and LUMO energies to predict their electronic and optical properties researchgate.net. For this compound, a smaller energy gap would imply a greater ease of electron transfer from the HOMO to the LUMO, which is a key factor in its chemical reactions and potential applications in materials science.

| Property | Description | Implication for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface.

In an MEP map, areas with negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions with positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the π-electron clouds of the aromatic rings, indicating these as potential sites for electrophilic addition. The hydrogen atoms would exhibit positive potential. Such maps are crucial for understanding intermolecular interactions and predicting the molecule's reactivity patterns mdpi.comtandfonline.com.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions.

Conformational Analysis and Stability

The presence of the styryl group connected to the naphthalene (B1677914) core allows for various spatial arrangements, or conformations, of this compound. Conformational analysis aims to identify the most stable arrangements of the molecule.

Computational studies on related naphthalene derivatives have shown that side chains can be rotated out of the plane of the naphthalene ring nih.gov. For this compound, MD simulations can explore the potential energy surface associated with the rotation around the single bond connecting the naphthalene and styryl moieties. This analysis helps to determine the preferred conformations and the energy barriers between them, which is essential for understanding its structural dynamics and how it might interact with other molecules.

Intermolecular Interactions Modeling

Molecular dynamics simulations are also employed to model how molecules of this compound interact with each other and with other molecules in a given environment. These interactions are fundamental to understanding the bulk properties of the compound, such as its solubility and crystal packing.

For aromatic molecules like naphthalene, noncovalent interactions such as π-π stacking and van der Waals forces are significant mdpi.com. MD simulations can model these interactions by calculating the forces between atoms over time. By simulating a system of multiple this compound molecules, it is possible to predict how they will arrange themselves in the solid state or in solution, providing valuable information for materials design and crystal engineering mdpi.com.

| Interaction Type | Description | Relevance to this compound |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Important for the packing of molecules in the solid state and in aggregates. |

| Van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules. | Contribute to the overall intermolecular cohesion. |

| Cation-π Interactions | Noncovalent interaction between a cation and a π-system. | Can be significant in the presence of cations, influencing binding and recognition. |

Excited State Calculations for Photophysical Property Prediction

Computational chemistry provides powerful tools for predicting the photophysical properties of molecules like this compound from their electronically excited states. By employing theoretical methods, researchers can gain insights into the electronic transitions that govern how the molecule interacts with light, including absorption and emission phenomena. These calculations are crucial for understanding the structure-property relationships that dictate the potential of such compounds in optoelectronic applications.

A common approach involves the use of Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to model the behavior of the molecule upon electronic excitation. The initial step is typically the optimization of the molecule's geometry in its ground state. Following this, the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are analyzed. The energy difference between the HOMO and LUMO provides a preliminary estimate of the energy required for the lowest-energy electronic transition. For conjugated systems like this compound, this transition is typically a π→π* transition. nih.gov The distribution of electron density in these orbitals can reveal the nature of the excitation; for instance, a significant shift in electron density from the HOMO to the LUMO upon excitation indicates an intramolecular charge transfer (ICT) character. mdpi.com

TD-DFT calculations are then performed to determine the vertical excitation energies, which correspond to the absorption maxima (λabs) observed in UV-Visible spectroscopy. nih.gov These calculations can predict the energies of several excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For example, the first excited state (S1) with the highest oscillator strength is generally associated with the main absorption peak. nih.gov Similarly, by optimizing the geometry of the molecule in its first excited state, it is possible to calculate the emission energy (fluorescence), corresponding to the emission maximum (λem). The difference between the predicted absorption and emission energies is the Stokes shift, a critical parameter in fluorescence applications. mdpi.com While calculations can effectively reproduce experimental trends, they may overestimate absorption energies and underestimate emission energies, leading to predicted Stokes shifts that can be larger than observed values. mdpi.com

The following table presents illustrative data from TD-DFT calculations on a naphthalene derivative system, showcasing the types of photophysical properties that can be predicted.

| Parameter | Predicted Value (in vacuum) | Predicted Value (in solvent) | Description |

| HOMO-LUMO Energy Gap (ΔE) | 3.63 eV (~341 nm) | 3.48 eV (~357 nm) | Represents the energy for the primary electronic excitation. nih.gov |

| Absorption Maximum (λabs) | 384 nm | - | Calculated from the vertical excitation energy to the first singlet excited state (S1). nih.gov |

| Emission Maximum (λem) | - | 495 nm | Calculated after geometry optimization of the S1 excited state. nih.gov |

| Oscillator Strength (f) | 0.5117 | - | A dimensionless quantity indicating the probable intensity of the electronic transition. nih.gov |

| Excited State Nature | π→π* with ICT character | π→π* with ICT character | Describes the type of electronic transition and charge redistribution upon excitation. mdpi.com |

These theoretical predictions are invaluable for screening molecules with desirable photophysical properties before undertaking laborious and costly synthesis and experimental characterization.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis is a fundamental computational tool used to predict and interpret the infrared (IR) and Raman spectra of molecules. For this compound, this analysis provides a detailed picture of its molecular vibrations, allowing for a precise assignment of spectral bands observed experimentally. The theoretical calculations are typically performed using DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), which has been shown to provide results in good agreement with experimental data for naphthalene and its derivatives. niscpr.res.innih.gov

The computational process begins with the optimization of the molecule's ground state geometry to find its most stable conformation. Subsequently, harmonic vibrational frequencies are calculated at this optimized geometry. nih.gov The output of these calculations includes a list of vibrational frequencies and their corresponding IR intensities and Raman activities. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved, such as C-H stretching, C=C ring stretching, or out-of-plane deformations. niscpr.res.in

A direct comparison between the calculated (harmonic) frequencies and the experimental frequencies obtained from FTIR and FT-Raman spectroscopy often reveals a systematic overestimation by the theoretical methods. This discrepancy arises from the neglect of anharmonicity in the calculations and the use of a finite basis set. To achieve a better correlation, the computed frequencies are uniformly scaled by an empirical scaling factor, which typically ranges from 0.96 to 0.98 for DFT calculations. niscpr.res.innih.gov After scaling, a very good agreement between the theoretical and experimental wavenumbers is often achieved. nih.gov This strong correlation allows for the unambiguous assignment of the experimentally observed spectral bands to specific molecular vibrations. niscpr.res.innih.gov This process is crucial for confirming the molecular structure and understanding the effects of functionalization on the vibrational properties of the parent naphthalene scaffold. nih.gov

Below is a representative table correlating theoretical and experimental vibrational frequencies for key modes in a naphthalene derivative system, illustrating the application of this computational analysis.

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FTIR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| Aromatic C-H Stretch | 3054 | 3058 | 3054 |

| Styryl C=C Stretch | 1645 | 1648 | 1650 |

| Naphthalene Ring C=C Stretch | 1608 | 1610 | 1612 |

| Methyl C-H Asymmetric Stretch | 2975 | 2978 | 2976 |

| Methyl C-H Symmetric Stretch | 2870 | 2872 | 2871 |

| In-plane C-H Bending | 1155 | 1160 | 1158 |

| Out-of-plane Ring Deformation | 185 | - | 188 |

Photophysical Characteristics and Mechanisms of 2 4 Methylstyryl Naphthalene

Electronic Absorption and Emission Properties

The electronic absorption and emission spectra of styryl-naphthalenes are characterized by broad bands, indicative of the π-π* transitions within the conjugated system. The position and intensity of these bands are sensitive to the surrounding solvent environment.

The fluorescence of trans-2-styrylnaphthalene is a key indicator of its excited-state properties. In non-polar solvents like n-hexane, the fluorescence spectrum reveals the presence of two distinct emitting species, which are attributed to two different ground-state conformers. These conformers are rotational isomers arising from different orientations of the styryl group relative to the naphthalene (B1677914) ring. In more polar solvents such as ethanol (B145695), the fluorescence behavior is further influenced by solvent-solute interactions.

Time-resolved fluorescence measurements provide critical information about the decay kinetics of the excited singlet state. For trans-2-styrylnaphthalene, the fluorescence decay is bi-exponential, confirming the existence of two conformers with different excited-state lifetimes. The lifetimes of these conformers are influenced by the solvent and temperature, which affect the rates of both radiative (fluorescence) and non-radiative decay pathways, including cis-trans isomerization.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For trans-2-styrylnaphthalene, the quantum yield is dependent on the solvent and temperature. Lower temperatures generally lead to higher quantum yields, as non-radiative decay pathways, including photoisomerization, are suppressed.

Table 1: Photophysical Data for trans-2-Styrylnaphthalene Conformers in n-Hexane

| Conformer | Fluorescence Quantum Yield (Φf) at 293 K | Fluorescence Lifetime (τ) at 293 K (ns) |

|---|---|---|

| Conformer 1 | 0.40 | 1.9 |

| Conformer 2 | 0.70 | 3.5 |

Data sourced from Bartocci et al., J. Chem. Soc., Faraday Trans. 2, 1984, 80, 1093-1105.

Photoisomerization Pathways and Kinetics

Upon absorption of light, styryl-naphthalenes can undergo reversible cis-trans isomerization around the ethylenic double bond. This photochemical reaction is a key deactivation pathway for the excited state and competes with fluorescence and other non-radiative processes.

The photoisomerization of trans-2-styrylnaphthalene to its cis isomer can proceed through two primary mechanisms: a singlet mechanism and a triplet mechanism. rsc.org In the singlet mechanism, the isomerization occurs directly from the excited singlet state (S1). In the triplet mechanism, the excited singlet state first undergoes intersystem crossing to the triplet state (T1), from which the isomerization then takes place. rsc.org The predominant mechanism is influenced by factors such as the solvent and temperature. rsc.org In ethanol and at higher temperatures, the singlet mechanism is favored, while the triplet mechanism is more dominant at lower temperatures. rsc.org

Table 2: Kinetic Parameters for the Photoisomerization of trans-2-Styrylnaphthalene

| Solvent | Predominant Mechanism | Activation Energy (kJ/mol) |

|---|---|---|

| n-Hexane (low temp.) | Triplet | 16.7 |

| Ethanol (high temp.) | Singlet | 25.1 |

Data sourced from Bartocci et al., J. Chem. Soc., Faraday Trans. 2, 1984, 80, 1093-1105.

Photocyclodehydrogenation Reactions of 2-(4-Methylstyryl)naphthalene

The photocyclodehydrogenation of this compound is a key reaction that transforms the stilbene-like structure into rigid polycyclic aromatic hydrocarbons (PAHs). This process, a specific application of the Mallory reaction, is initiated by ultraviolet (UV) light. The reaction proceeds through a sequence of steps: first, the thermodynamically stable trans-isomer of the styrylnaphthalene absorbs a photon and isomerizes to the sterically hindered cis-isomer. The cis-isomer then undergoes a photochemically allowed 6π-electrocyclization to form a transient trans-4a,4b-dihydrophenanthrene-type intermediate. wikipedia.orgresearchgate.net In the presence of an oxidizing agent, this intermediate is dehydrogenated (aromatized) to form a stable, fully aromatic PAH system. wikipedia.org

Formation of Related Polycyclic Aromatic Hydrocarbons (e.g., Methylchrysenes, Methylbenzo[c]phenanthrene)

The structure of this compound allows for two potential pathways for intramolecular cyclization, leading to the formation of two different methylated tetracyclic aromatic isomers: 2-methylchrysene (B135452) and 4-methylbenzo[c]phenanthrene.

Formation of 2-Methylchrysene: The predominant reaction pathway involves the cyclization of the styrene (B11656) moiety onto the C1 position of the naphthalene ring. Following the initial 6π-electrocyclization, the dihydrogenated intermediate is oxidized, leading to the formation of 2-methylchrysene. nih.gov This regioselectivity is generally favored in the photocyclization of styrylnaphthalenes, as it leads to the formation of the more stable, angularly annulated "curled" chrysene (B1668918) core over a more linear arrangement. nih.gov Studies on the synthesis of various methylchrysenes have demonstrated that this photochemical cyclization of the corresponding styrylnaphthalene precursors is an effective method for their preparation. nih.govresearchgate.net

Formation of 4-Methylbenzo[c]phenanthrene: An alternative, though generally less favored, cyclization pathway can occur onto the C3 position of the naphthalene ring. This mode of cyclization, after oxidation of the intermediate, yields 4-methylbenzo[c]phenanthrene. The regioselectivity of the Mallory reaction is highly sensitive to steric and electronic factors, but typically favors pathways that result in helicene-like structures, making the chrysene product the major isomer. nih.gov

Catalytic and Environmental Factors Influencing Photoreactivity

The efficiency and outcome of the photocyclodehydrogenation of this compound are highly dependent on several catalytic and environmental parameters.

Oxidizing Agents: An oxidant is crucial for trapping the unstable dihydrophenanthrene-type intermediate and driving the reaction towards the aromatized product. wikipedia.org

Iodine (I₂): Molecular iodine is the most common and effective oxidant used in the Mallory reaction. It acts as a hydrogen acceptor, converting the intermediate to the stable PAH while being reduced to hydrogen iodide (HI). mdpi.com Stoichiometric amounts of iodine are often used to ensure high yields. nih.gov

Oxygen (O₂): Dissolved molecular oxygen from the air can also serve as the oxidant, though reactions may be slower or yield more byproducts compared to those using iodine. nih.gov

HI Scavengers: The hydrogen iodide (HI) produced when using iodine can interfere with the reaction, potentially leading to side reactions or establishing unfavorable equilibria. To mitigate this, scavengers are often employed to neutralize the acid as it forms. Common scavengers include epoxides like propylene (B89431) oxide or solvents that can react with HI, such as tetrahydrofuran (B95107) (THF). researchgate.net

Solvent: The choice of solvent is critical. It must be transparent to the UV wavelengths used for irradiation to ensure efficient light absorption by the substrate. It should also be inert to the reaction conditions. Degassed solvents are sometimes used to exclude oxygen and prevent the formation of reactive oxygen species that can lead to degradation. nih.gov

Concentration: The reaction is typically carried out in dilute solutions (e.g., 10⁻³ to 10⁻² M). Higher concentrations can favor intermolecular side reactions, such as [2+2] photocycloaddition, which leads to the formation of dimeric cyclobutane (B1203170) byproducts instead of the desired PAH. researchgate.net

Light Source: A light source that emits in the UV range, such as a high-pressure mercury vapor lamp, is required to initiate the photoisomerization and photocyclization steps. The specific wavelength and intensity can influence reaction rates and efficiency.

Solvatochromic Effects on Optical Properties

Solvatochromism describes the change in a substance's absorption or emission spectral properties (specifically the position, intensity, and shape of the spectral bands) when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the electronic ground and excited states of the solute molecule by the surrounding solvent molecules. nih.gov For a molecule like this compound, which possesses an extended π-conjugated system, solvent polarity can influence its UV-Visible absorption and fluorescence spectra.

The electronic transitions in this compound are primarily of a π → π* character. The excited state (S₁) is generally more polar and more polarizable than the ground state (S₀). Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state.

Absorption Spectrum: The effect of solvent polarity on the absorption spectrum is typically modest. The stabilization of the excited state leads to a lower energy gap for the electronic transition, which may result in a slight bathochromic (red) shift of the maximum absorption wavelength (λmax) as solvent polarity increases. slideshare.netbiointerfaceresearch.com

Fluorescence Spectrum: The solvatochromic effect is often more pronounced in the fluorescence (emission) spectrum. After excitation, the solvent molecules have time to reorient around the more polar excited-state molecule, leading to significant stabilization. This increased stabilization lowers the energy of the excited state from which emission occurs. As a result, a more substantial bathochromic shift in the fluorescence maximum is typically observed in more polar solvents. researchgate.netrsc.org This positive solvatochromism is a characteristic feature for many conjugated aromatic systems.

The following table illustrates the typical solvatochromic effect observed for a conjugated aromatic dye in solvents of varying polarity, demonstrating the bathochromic shift in the absorption maximum as polarity increases.

Data presented is for an illustrative bis-azo thiophene (B33073) dye to demonstrate the principle of solvatochromism in conjugated systems. biointerfaceresearch.com

Crystallography and Solid State Structural Investigations of 2 4 Methylstyryl Naphthalene and Its Derivatives

Single Crystal X-ray Diffraction Analysis

Determination of Unit Cell Parameters and Space Group

An SCXRD analysis would determine the unit cell parameters (the lengths of the sides of the cell, a, b, and c, and the angles between them, α, β, and γ) and the space group of 2-(4-Methylstyryl)naphthalene. The space group describes the symmetry elements present in the crystal. Without experimental data, these parameters remain unknown.

Molecular Conformation and Dihedral Angles

The conformation of this compound, specifically the planarity or twist between the naphthalene (B1677914) and the methylstyryl moieties, would be defined by the dihedral angles determined from SCXRD. These angles are crucial for understanding the molecule's shape and how it influences its packing in the solid state.

Intermolecular Interactions within the Crystal Lattice (e.g., π–π Stacking, Hydrogen Bonding)

In the absence of strong hydrogen bond donors or acceptors in this compound, the crystal packing would likely be dominated by weaker intermolecular forces. Van der Waals forces and, notably, π–π stacking interactions between the aromatic rings of the naphthalene and styryl groups would be expected to play a significant role in stabilizing the crystal lattice. The specific distances and geometries of these interactions would be revealed by a crystal structure determination.

Powder X-ray Diffraction Studies

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and can be used to obtain information about the unit cell of a material. A PXRD pattern serves as a "fingerprint" for a crystalline solid. In the absence of a synthesized sample of this compound for analysis, no experimental PXRD data is available.

Co-crystallization and Supramolecular Assembly Strategies

Co-crystallization involves crystallizing a target molecule with another molecule (a coformer) to form a new crystalline phase with potentially different properties. Supramolecular assembly refers to the spontaneous organization of molecules into well-defined structures through non-covalent interactions. While these are powerful strategies in crystal engineering, there are no published reports of co-crystallization or specific supramolecular assembly studies involving this compound.

Derivatization Strategies and Functionalization of 2 4 Methylstyryl Naphthalene

Synthetic Modifications for Tailored Properties

The inherent properties of 2-(4-Methylstyryl)naphthalene can be precisely tuned through the addition of functional groups. These modifications leverage established synthetic methodologies to alter the electron density distribution across the molecule, thereby influencing its behavior and potential uses.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) is a fundamental strategy to manipulate the optoelectronic properties of conjugated systems. These groups alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the molecule's light absorption and emission wavelengths.

An EDG, such as an amino (-NH2) or methoxy (B1213986) (-OCH3) group, increases the electron density of the π-system, typically raising the HOMO energy level and causing a bathochromic (red) shift in the absorption and fluorescence spectra. Conversely, an EWG, like a nitro (-NO2) or cyano (-CN) group, decreases the electron density, lowering the LUMO energy level and also potentially leading to a red shift, creating a "push-pull" system if an EDG is also present.

For this compound, electrophilic aromatic substitution is the primary method for introducing these groups. The regioselectivity of the substitution is dictated by the directing effects of the existing substituents. The 2-styryl group is an activating, ortho, para-directing group for the naphthalene (B1677914) ring, while the 4-methyl group and the vinyl linkage direct substituents on the phenyl ring.

Nitration: Introducing a nitro group (EWG) can be achieved using a nitrating mixture (HNO3/H2SO4). Nitration on the naphthalene ring is expected to occur at positions ortho or para to the activating styryl group. Subsequent reduction of the nitro group, for example through catalytic hydrogenation (H2, Pd/C), yields an amino group (EDG). A study on the synthesis of 1-nitronaphthalene (B515781) reported a 96% yield using a nitrating mixture in 1,4-dioxane, with high regioselectivity for the 1-position over the 2-position. scitepress.org

Amination: While direct amination is challenging, the reduction of a previously introduced nitro group is a common and effective route to install an amino (EDG) functionality. nih.gov

| Functional Group | Type | Typical Reagents | Expected Effect on π-System |

| -NO₂ (Nitro) | EWG | HNO₃ / H₂SO₄ | Decreases electron density |

| -NH₂ (Amino) | EDG | H₂, Pd/C (from -NO₂) | Increases electron density |

| -CN (Cyano) | EWG | Sandmeyer reaction | Decreases electron density |

| -OCH₃ (Methoxy) | EDG | Williamson ether synthesis | Increases electron density |

Halogenation provides a versatile handle for further functionalization, such as cross-coupling reactions. The reaction of this compound with halogens can proceed via two main pathways: electrophilic addition to the styrenic double bond or electrophilic aromatic substitution on one of the rings.

Addition to the Alkene: In an inert solvent like dichloromethane, bromine (Br₂) can add across the double bond to form a vicinal dibromide. This reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms. masterorganicchemistry.comlibretexts.org

Aromatic Substitution: In the presence of a Lewis acid catalyst (e.g., FeBr₃), electrophilic aromatic substitution becomes the favored pathway. The regioselectivity is governed by the directing groups. nsf.govnih.govstudysmarter.co.uk On the naphthalene moiety, substitution is directed to the ortho and para positions relative to the styryl group. On the phenyl ring, substitution will occur ortho to the methyl group. The outcome is often a mixture of products, and controlling the reaction conditions is crucial for achieving high selectivity. researchgate.net

| Reaction | Reagent(s) | Expected Product |

| Alkene Bromination | Br₂, CH₂Cl₂ | 2-(1,2-dibromo-2-(4-methylphenyl)ethyl)naphthalene |

| Aromatic Bromination | Br₂, FeBr₃ | Bromo-substituted on naphthalene or phenyl ring |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted on naphthalene or phenyl ring |

Formation of Conjugated Systems

The π-conjugated system of this compound can be extended to create larger molecules or polymers with enhanced electronic and optical properties. This is typically achieved through modern cross-coupling reactions, which require the prior installation of a halide (see 7.1.2) or a boronic acid/ester group on the molecule.

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki wikipedia.orglibretexts.orgsynarchive.com and Heck wikipedia.orgorganic-chemistry.org couplings are powerful tools for forming new carbon-carbon bonds. For example, a brominated derivative of this compound could be coupled with an arylboronic acid (Suzuki reaction) or another alkene (Heck reaction) to extend the conjugated path. The Suzuki-Miyaura coupling is particularly effective for creating biaryl linkages. researchgate.net

Polymerization: If di-functionalized (e.g., dihalogenated) monomers of a styrylnaphthalene derivative are synthesized, they can undergo step-growth polymerization to form conjugated polymers. Research has shown that polymers incorporating 1,4- or 2,6-distyrylnaphthalene units can be synthesized via Horner-Emmons-Wittig coupling, resulting in fluorescent, amorphous materials. mdpi.com Similarly, conjugated copolymers with naphthalene units have been prepared via the Heck reaction, yielding materials with strong fluorescence. academax.com Direct arylation polymerization (DAP) is another modern technique used to create naphthalene-based polymers. nih.gov

| Reaction Type | Key Reagents | Bond Formed | Application |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-Aryl or Aryl-Vinyl | Extending π-conjugation |

| Heck Reaction | Alkene, Pd catalyst, Base | Aryl-Vinyl | Extending π-conjugation |

| Horner-Wadsworth-Emmons | Phosphonate, Aldehyde, Base | C=C (alkene) | Polymer synthesis |

| Direct Arylation Polymerization | C-H bond, Aryl halide, Pd catalyst | Aryl-Aryl | Polymer synthesis |

Strategies for Enhancing Analytical Detection

While the extended aromatic system of this compound likely imparts inherent UV-Visible absorbance and fluorescence, its analytical detection can be further enhanced through chemical derivatization. nih.govresearchgate.net This is particularly useful for trace-level quantification in complex matrices, where sensitivity and selectivity are paramount.

The goal of derivatization is to introduce a tag or functional group that makes the molecule more responsive to a specific detection method, such as high-performance liquid chromatography (HPLC) coupled with UV or fluorescence detectors. hta-it.comnih.gov

Introducing a Fluorophore: Although the parent molecule is expected to be fluorescent, attaching a highly fluorescent tag can significantly lower the limit of detection. This could be achieved by first functionalizing the molecule (e.g., creating an amino or carboxylic acid derivative) and then coupling it with a known fluorescent reagent.

Introducing a Chromophore: For detection via HPLC-UV, a derivatizing agent that introduces a strong chromophore can be used. For instance, derivatization with 2-naphthalenethiol (B184263) has been shown to significantly improve the UV detectability of analytes that lack a strong native chromophore. mdpi.com

Improving Chromatographic Behavior: Derivatization can also be used to alter the polarity of the analyte to improve its separation characteristics on a given HPLC column. For example, sulfonation would increase the polarity, making the compound more suitable for reverse-phase chromatography.

| Strategy | Purpose | Example Reagent/Method | Detection Method |

| Enhance Fluorescence | Lower detection limits | Dansyl chloride (after amination) | HPLC-Fluorescence |

| Enhance UV Absorption | Improve sensitivity | 2-Naphthalenethiol | HPLC-UV/Vis |

| Modify Polarity | Improve chromatographic separation | Fuming sulfuric acid (sulfonation) | HPLC-UV or MS |

Applications in Advanced Materials Science and Engineering

Organic Electronics and Optoelectronic Devices

The tunable nature of their molecular structure allows for the fine-tuning of energy levels (HOMO/LUMO), charge transport characteristics, and emissive properties, making styrylnaphthalene derivatives versatile components in next-generation electronic and optoelectronic devices.

Naphthalene-based polymers and small molecules are recognized as important building blocks for conjugated materials used in blue-light-emitting OLEDs. The wide bandgap of the naphthalene (B1677914) unit makes it a suitable core for achieving the desired blue emission, a critical component for full-color displays and lighting applications. By incorporating different comonomers and side groups, the emission color and device performance of naphthalene-based polymers can be effectively tuned. For instance, creating copolymers with non-planar structures can lead to twisted polymer backbones, which helps to minimize strong molecular aggregation and thus reduce fluorescence quenching in the solid state, a common issue in OLEDs.

While specific data for 2-(4-Methylstyryl)naphthalene in OLEDs is not extensively documented, its structural similarity to other naphthalene derivatives suggests its potential as an emissive or host material. The styryl linkage extends the conjugation, which can influence the emission wavelength and quantum efficiency. The methyl group on the styryl moiety can further modify the solid-state packing and photophysical properties. Research on related 1,4-naphthalene-based copolymers has demonstrated that manipulating the structural geometry is a key strategy to develop promising blue-color-emitting polymers for OLEDs.

Organic photochromic materials have garnered significant interest for their potential in photonic applications, particularly for high-density data storage and molecular switches. Styrylnaphthalene derivatives are among the classes of compounds investigated for these purposes. Their ability to undergo reversible photochemical reactions, such as trans-cis isomerization upon irradiation with light, allows for the modulation of their optical properties. For example, studies on styrylquinolines, which are aza-derivatives of styrylnaphthalenes, have shown that these molecules can undergo reversible trans-cis photoisomerization with significant quantum yields. researchgate.net This photo-switchable behavior is the fundamental principle behind their use in optical data storage, where information can be written and erased using light of different wavelengths. The specific properties of this compound would depend on the quantum yields of its photoisomerization and the thermal stability of its isomers.

A significant challenge in organic electronics is the development of materials that simultaneously exhibit high charge carrier mobility and strong solid-state luminescence. nih.gov High mobility is crucial for efficient charge transport in devices like organic field-effect transistors (OFETs) and organic light-emitting transistors (OLETs), while high luminescence is essential for light-emitting applications. escholarship.org Often, the molecular packing required for high mobility leads to aggregation-caused quenching of fluorescence. nih.gov

High-mobility emissive organic semiconductors (HMEOSCs) are a unique class of materials that aim to overcome this trade-off. scilit.com While research on this compound as a HMEOSC is not prominent, studies on related polycyclic aromatic hydrocarbons like anthracene (B1667546) and naphthalene derivatives provide insights. For instance, 2,6-diphenylanthracene (B1340685) (DPA) has been shown to exhibit both high charge carrier mobility (up to 34 cm² V⁻¹ s⁻¹) and a high fluorescence quantum yield (41.2% in single crystals). nih.gov Similarly, certain naphthalene diimide derivatives have been identified as high-mobility organic semiconductors. mdpi.comnih.gov The molecular design principles from these studies, which often involve creating a balance between intermolecular π-π stacking for charge transport and preventing exciton (B1674681) quenching, could be applied to styrylnaphthalene derivatives to explore their potential as HMEOSCs. The introduction of the styryl group to the naphthalene core in this compound extends the conjugation, which is a prerequisite for charge transport, while the methyl group can influence the crystal packing, potentially mitigating fluorescence quenching.

Optical Materials

The inherent fluorescent and nonlinear optical properties of conjugated aromatic systems make them valuable for the development of advanced optical materials. Styrylnaphthalene derivatives, with their extended π-electron systems, are well-suited for these applications.

Naphthalene and its derivatives are well-known for their strong fluorescence, making them excellent candidates for the development of novel fluorescent probes and materials. nih.gov The rigid and planar structure of the naphthalene ring, combined with its large π-electron conjugated system, often results in high quantum yields and excellent photostability. nih.gov The introduction of substituents onto the naphthalene core can significantly alter the photophysical properties. For example, the introduction of silyl (B83357) groups at the 1- and 4-positions of naphthalene has been shown to cause a red-shift in the absorption maxima and an increase in fluorescence intensity. mdpi.com

In the case of this compound, the styryl group acts as a substituent that extends the π-conjugation of the naphthalene core. This extension is expected to lead to a bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted naphthalene. The methyl group on the phenyl ring can also have a subtle electronic and steric influence on the molecule's photophysical properties. The fluorescence of naphthalene derivatives can be sensitive to the surrounding environment, a property that is exploited in fluorescent probes for detecting ions and biomolecules. nih.govresearchgate.net Therefore, this compound and similar derivatives hold promise for applications as fluorescent dyes, markers, and sensors.

| Compound Family | Typical Photophysical Property Modulation | Potential Application |

| Silyl-substituted naphthalenes | Bathochromic shift and increased fluorescence intensity mdpi.com | Enhanced fluorescent materials |

| Hydroxylated naphthalenes | Sensitive to micellar environments niscpr.res.in | Fluorescent probes for biological systems |

| Naphthalene-based copolymers | Tunable emission color via comonomer variation | Blue-emitting materials for OLEDs mdpi.com |

| Styrylnaphthalene derivatives | Extended π-conjugation leading to red-shifted emission | Fluorescent dyes and optical materials |

Organic materials with significant third-order nonlinear optical (NLO) properties are crucial for future photonic technologies, including optical switching and data processing. acrhem.org A common molecular design strategy for achieving large NLO responses is to create a donor-π-acceptor (D-π-A) or a more extended conjugated system. The delocalization of π-electrons in these systems leads to high polarizability and hyperpolarizability, which are the microscopic origins of the macroscopic NLO effect. nih.gov

Research Findings on this compound in Self-Assembly and Supramolecular Materials Remain Undocumented in Publicly Accessible Literature

Despite a comprehensive search of scientific databases and scholarly articles, detailed research findings specifically focusing on the self-assembly and supramolecular material applications of the chemical compound this compound are not available in the public domain. Consequently, the construction of an article detailing its applications in this specific area of Advanced Materials Science and Engineering is not currently possible.

The exploration of self-assembly and the formation of supramolecular materials are highly specific fields of research that require dedicated studies into the intermolecular interactions and organizational properties of a compound. While the broader class of naphthalene derivatives has been a subject of interest in materials science for their optical and electronic properties, research into the unique characteristics of this compound appears to be limited or as-yet-unpublished.

The intended article section, "8.3. Self-Assembly and Supramolecular Materials," would necessitate data on the compound's ability to form ordered structures through non-covalent interactions, the conditions under which such assemblies occur, and the properties of the resulting materials. This information is typically generated through detailed experimental investigations, including techniques such as X-ray crystallography, scanning electron microscopy, and various spectroscopic methods. The absence of such published data for this compound prevents a scientifically accurate and informative discussion on this topic.

Therefore, at this time, an article focusing solely on the self-assembly and supramolecular applications of this compound cannot be generated.

Polymerization Studies Involving 2 4 Methylstyryl Naphthalene

Incorporation into Polymer Backbones

The incorporation of 2-(4-methylstyryl)naphthalene into polymer backbones can be achieved through various polymerization techniques, analogous to other styrenic monomers. The bulky and rigid naphthalene (B1677914) moiety is expected to significantly influence the properties of the resulting polymer, such as increasing the glass transition temperature (Tg) and enhancing thermal stability.

Copolymerization of ethylene (B1197577) with various aromatic vinyl monomers, including 2-vinylnaphthalene (B1218179), has been successfully demonstrated using half-titanocene catalysts. researchgate.net This suggests that this compound could also be incorporated into polyolefin backbones, leading to amorphous copolymers with modified thermo-mechanical and viscoelastic properties. researchgate.net The resulting polymers would likely exhibit a high refractive index and potential for specific optical applications due to the large aromatic side group.

Furthermore, naphthalene-based polymers have been synthesized through Friedel–Crafts crosslinking, indicating another pathway for creating network polymers incorporating the this compound unit. nih.gov The properties of such polymers, including porosity and catalytic activity support potential, could be tailored by controlling the crosslinking density. nih.gov

Anionic Living Polymerization of Related Styrene (B11656) Derivatives

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions. semanticscholar.org The presence of the vinyl group in this compound makes it a suitable candidate for this type of polymerization, similar to 2-vinylnaphthalene, which has been successfully polymerized using anionic methods. kpi.uapolymersource.ca The polymerization of 2-vinylnaphthalene using sec-butyllithium as an initiator in toluene has been shown to proceed rapidly and quantitatively. kpi.ua

Table 1: Anionic Polymerization of 2-Vinylnaphthalene in Toluene

| Monomer | Initiator | Solvent | Polymer Yield |

| 2-Vinylnaphthalene | sec-Butyllithium | Toluene | Quantitative |

Data based on analogous polymerization of 2-vinylnaphthalene. kpi.ua

While the 4-methylstyryl group in this compound is generally stable under anionic polymerization conditions, the synthesis of functional polymers often requires the use of monomers with protected functional groups. These protecting groups prevent side reactions with the highly reactive anionic propagating center and can be removed after polymerization to yield the desired functional polymer. For styrenic monomers with reactive functionalities, silyl (B83357) ethers are a common protecting group that can be easily cleaved post-polymerization. Although no specific protection strategies for this compound are documented, general principles applied to other functionalized styrene monomers would be applicable if further functionalization of the naphthalene or methylstyryl moiety were desired.

Living anionic polymerization is particularly well-suited for the synthesis of block copolymers with controlled architectures. google.com The synthesis of block copolymers containing 2-vinylnaphthalene has been reported, demonstrating the feasibility of creating well-defined block structures with this type of monomer. polymersource.capolymersource.ca For instance, block copolymers of 2-vinylnaphthalene and methyl methacrylate have been synthesized. polymersource.ca

Given the successful anionic polymerization of 2-vinylnaphthalene, it is highly probable that this compound could be used to synthesize novel block copolymers. A typical synthesis would involve the sequential addition of monomers. For example, a polystyrene block could be synthesized first, followed by the addition of this compound to grow a second block, resulting in a polystyrene-b-poly(this compound) diblock copolymer. The properties of such a block copolymer would be dependent on the length of each block and the inherent properties of the individual homopolymers.

Table 2: Examples of Block Copolymers Synthesized via Anionic Polymerization

| Block Copolymer | Monomer 1 | Monomer 2 |

| Poly(2-vinylnaphthalene-b-methyl methacrylate) | 2-Vinylnaphthalene | Methyl Methacrylate |

| Poly(styrene-b-isoprene) | Styrene | Isoprene |

This table provides examples of block copolymers synthesized using techniques applicable to this compound.

Photopolymerization and Cross-linking

The styryl moiety in this compound suggests its potential use in photopolymerization and photocrosslinking applications. The carbon-carbon double bond in the styryl group can undergo [2+2] cycloaddition upon exposure to UV light, leading to the formation of cross-linked networks. kpi.ua This behavior is analogous to that of polymers containing pendant chalcone or cinnamoyl groups, which are known to be photocrosslinkable and are used as negative photoresists. kpi.ua

The incorporation of this compound into a polymer backbone would render the polymer photosensitive. Upon irradiation, the styryl groups could react with each other to form a cross-linked, insoluble network. The efficiency of this process would depend on factors such as the polymer backbone structure, the concentration of the photoreactive groups, and the irradiation conditions. kpi.ua

Furthermore, naphthalene derivatives have been utilized in the synthesis of photoluminescent copolymers. researchgate.net Copolymers containing this compound may also exhibit interesting photoluminescent properties, which, combined with their photocrosslinking ability, could lead to applications in optoelectronics and coatings. researchgate.net The light-activated crosslinking is a non-invasive method that allows for spatial and temporal control over the crosslinking process, which is advantageous in applications such as tissue engineering and microfabrication. nih.gov

Role As a Synthetic Intermediate and Precursor

Precursor to Methylated Chrysenes

2-(4-Methylstyryl)naphthalene is a key starting material in the synthesis of methylated chrysenes. Chrysenes and their methylated derivatives are a class of polycyclic aromatic hydrocarbons that are components of crude oil and are studied for their environmental impact. The synthesis of specific methylchrysene isomers is crucial for toxicological studies.

The primary method for converting styryl-naphthalene derivatives into chrysenes is the Mallory reaction, a photochemical oxidative cyclization. In this process, a solution of the stilbenoid precursor is irradiated with UV light in the presence of an oxidizing agent, typically iodine. This triggers a 6π-electrocyclization followed by oxidation to form the stable aromatic chrysene (B1668918) ring system.

For instance, the photocyclization of this compound would be expected to yield 2-methylchrysene (B135452). Research into the regiospecific synthesis of methylchrysenes has demonstrated the preparation of various isomers, such as 1-, 3-, and 6-methylchrysene, from their corresponding stilbenoid precursors in high yields (82-88%) using the Mallory reaction. mdpi.comresearchgate.net While the direct synthesis of 2-methylchrysene from this compound can be complicated by the formation of isomers, specific strategies are employed to control the regioselectivity of the cyclization. One such method involves using a methoxy (B1213986) group as a controlling and eliminable group to direct the cyclization to the desired position, which has successfully produced 2-methylchrysene in a 72% yield. mdpi.comresearchgate.netnih.gov

The general synthesis pathway involves the preparation of the stilbenoid precursor, often through a Wittig reaction between a suitable naphthyl Wittig salt and a substituted benzaldehyde, followed by the photochemical cyclization step. mdpi.com

Table 1: Synthesis of Methylchrysenes from Stilbenoid Precursors

| Precursor | Product | Reaction Type | Yield |

|---|---|---|---|

| 2-(Styryl)naphthalene derivative | 1-Methylchrysene | Oxidative Photocyclization | 82-88% mdpi.com |

| 2-(Styryl)naphthalene derivative | 3-Methylchrysene | Oxidative Photocyclization | 82-88% mdpi.com |

| 1-(Styryl)naphthalene derivative | 6-Methylchrysene | Oxidative Photocyclization | 82-88% mdpi.com |

Intermediate in Helicene Synthesis

Helicenes are polycyclic aromatic hydrocarbons composed of angularly fused benzene (B151609) or other aromatic rings, resulting in a helical, chiral structure. Their unique chiroptical properties make them interesting for applications in materials science and asymmetric catalysis. The synthesis of helicenes often relies on the photochemical cyclization of stilbene-like precursors.

This compound and its derivatives can serve as intermediates in the synthesis of helicenes. The key synthetic step is an intramolecular photocyclodehydrogenation, similar to the Mallory reaction used for chrysene synthesis. researchgate.net By irradiating a stilbene-type molecule that contains a phenanthrene (B1679779) or other fused-ring system, a further cyclization can be induced to form the helical structure of a helicene.

The general strategy highlights the role of the styryl-naphthalene core as a foundational building block that enables the stepwise annulation of aromatic rings to create complex, three-dimensional helical structures.

Formation of Related Aromatic Hydrocarbons